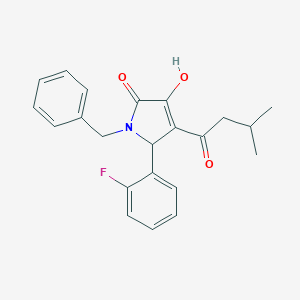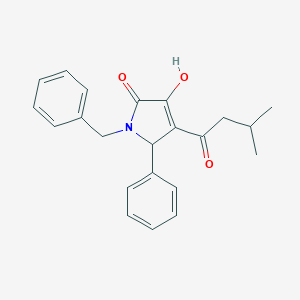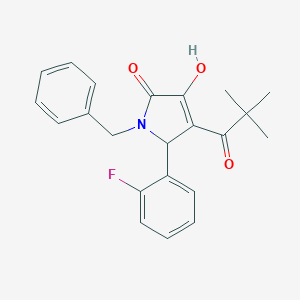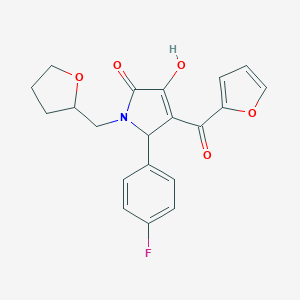
5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidinones and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one are complex and varied. This compound has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used as a lead compound for drug discovery and development. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to optimize the synthesis process of this compound to make it more cost-effective and scalable. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-(tetrahydrofuran-2-ylmethyl)-4-(furan-2-ylcarbonyl)-3-oxobutanoic acid with 4-fluoroaniline in the presence of a base. The resulting product is then subjected to cyclization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against the hepatitis C virus.
Eigenschaften
Molekularformel |
C20H18FNO5 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18FNO5/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2 |
InChI-Schlüssel |
MECKIBCAFPOBAE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)


![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
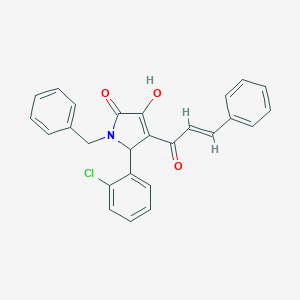
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
